![molecular formula C14H15ClN2 B15337347 4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “MFCD32662290” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD32662290” involves a series of chemical reactions that are carefully controlled to achieve the desired product. One common synthetic route includes the reaction of a bicyclocarbamate compound with a halogenating agent to produce a 2-azaadamantane carbamate compound. This intermediate is then subjected to hydrogenolysis to yield the final product .
Industrial Production Methods
In industrial settings, the production of “MFCD32662290” may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are optimized for maximum yield and purity. The use of catalysts and continuous monitoring of the reaction parameters are crucial to ensure the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound “MFCD32662290” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD32662290” include halogenating agents, hydrogen gas, and various catalysts. The reaction conditions such as temperature, pressure, and solvent choice are tailored to facilitate the desired chemical transformation.
Major Products Formed
The major products formed from the reactions of “MFCD32662290” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “MFCD32662290” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions and processes.
Biology
In biological research, “MFCD32662290” is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In the field of medicine, “MFCD32662290” is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications.
Industry
In industrial applications, “MFCD32662290” is used in the production of materials and chemicals that require specific reactivity and properties. Its role in catalysis and material science is of particular interest.
Mecanismo De Acción
The mechanism by which “MFCD32662290” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “MFCD32662290” include other 2-azaadamantane derivatives and bicyclocarbamate compounds. These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
What sets “MFCD32662290” apart from similar compounds is its specific molecular structure, which imparts unique reactivity and functionality. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H15ClN2 |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
4-[4-(azetidin-3-yl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-3-12(14-9-16-10-14)4-2-11(1)13-5-7-15-8-6-13;/h1-8,14,16H,9-10H2;1H |
Clave InChI |
KQPGWVXMBVDLDH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=C(C=C2)C3=CC=NC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(tert-Butoxy)phenyl]propanoate](/img/structure/B15337268.png)
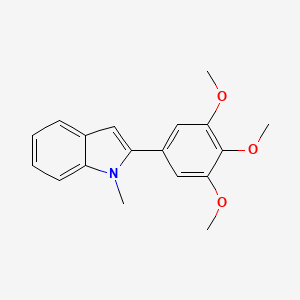
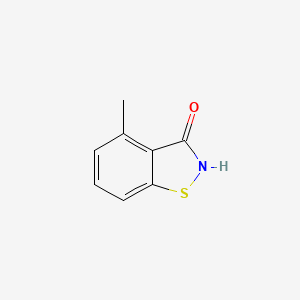
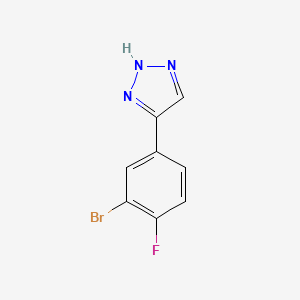
![2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15337290.png)
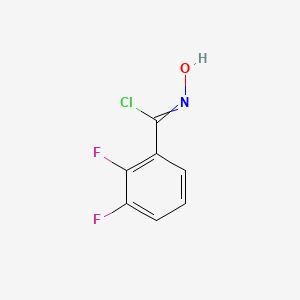
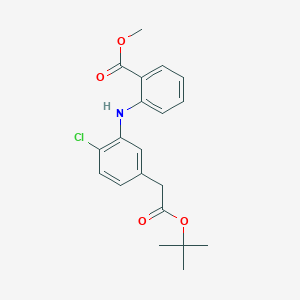
![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)
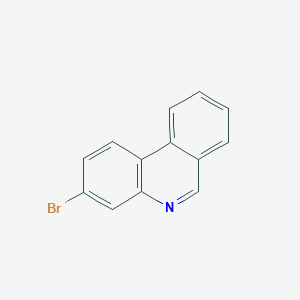

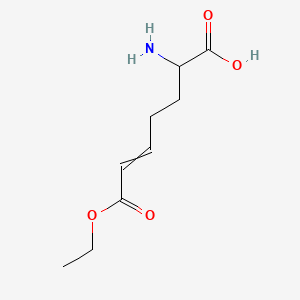
![(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid](/img/structure/B15337332.png)
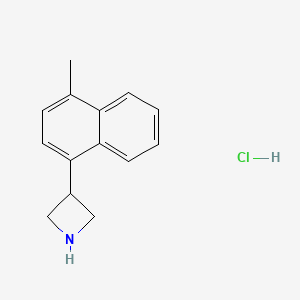
![3-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15337354.png)
